Ethyl 5-cyano-6-[4-(4-methoxyphenyl)piperazino]-2-oxo-1,2-dihydro-3-pyridinecarboxylate
Overview
Description
5-cyano-6-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxo-1H-pyridine-3-carboxylic acid ethyl ester is a member of pyridines and a member of piperazines.
Scientific Research Applications
Piperazine Derivatives and Therapeutic Applications
Piperazine, a six-membered nitrogen-containing heterocycle, is significant in the rational design of drugs, found in a plethora of medications with various therapeutic uses such as antipsychotic, antihistamine, and antidepressant. Modifications to the substitution pattern on the piperazine nucleus can significantly impact the medicinal potential of resultant molecules. Research in this area highlights the flexibility of piperazine as a building block for drug discovery, emphasizing the importance of structural modifications on pharmacokinetic and pharmacodynamic factors (Rathi et al., 2016).
Chemical Synthesis and Biological Functions
The synthesis of 1,2-oxazines and related compounds, including derivatives that may share structural motifs with Ethyl 5-cyano-6-[4-(4-methoxyphenyl)piperazino]-2-oxo-1,2-dihydro-3-pyridinecarboxylate, is detailed in literature reviews. These compounds are synthesized through various chemical reactions, with significant emphasis on their utility as chiral synthons and electrophiles in synthetic organic chemistry. The potential applications of these synthetic pathways in producing compounds for scientific research and therapeutic uses are discussed, highlighting the versatility of these chemical structures in drug development (Sainsbury, 1991).
Anticancer Properties and Drug Development
The development of compounds for cancer treatment that exhibit high tumor specificity and reduced toxicity to healthy cells is a critical area of research. Compounds that induce apoptotic cell death in cancer cell lines, potentially through mechanisms such as down-regulation of specific metabolic pathways, are being explored. Quantitative structure-activity relationship (QSAR) analysis aids in understanding the correlation between chemical structure and tumor specificity, guiding the chemical modification of lead compounds to enhance their therapeutic efficacy while minimizing adverse effects on healthy cells (Sugita et al., 2017).
Properties
IUPAC Name |
ethyl 5-cyano-6-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-1H-pyridine-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-3-28-20(26)17-12-14(13-21)18(22-19(17)25)24-10-8-23(9-11-24)15-4-6-16(27-2)7-5-15/h4-7,12H,3,8-11H2,1-2H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLELQUUCWLPTPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(NC1=O)N2CCN(CC2)C3=CC=C(C=C3)OC)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.